CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
. The isomeric SMILES string is: CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2C@@HC(=O)O)O)O)O)
.
The compound is derived from the conjugation of glucuronic acid with an aromatic ester, specifically 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate). Glucuronides are typically formed in biological systems as a means of detoxifying and excreting hydrophobic compounds. This particular compound can be classified under:
The synthesis of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid involves several steps, typically starting from the corresponding glucuronic acid derivative. The general synthetic pathway may include:
The synthesis parameters such as temperature (usually maintained around 60–80°C for esterification), reaction time (several hours), and the use of catalysts (like sulfuric acid or p-toluenesulfonic acid) are critical for optimizing yield and purity.
The molecular structure of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid can be described as follows:
The stereochemistry around the glucopyranose unit is crucial for biological activity, particularly concerning receptor binding and metabolic pathways.
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid can undergo various chemical reactions typical for esters and glucuronides:
These reactions are essential for understanding its metabolic pathways in biological systems.
The mechanism of action for 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid primarily relates to its role in detoxification processes:
This compound's ability to alter lipid and glucose metabolism has been noted in studies, indicating its potential role as a biomarker in various diseases .
The physical and chemical properties of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid include:
These properties are significant for applications in pharmaceuticals and biochemistry.
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: